4-(Methylsulfonyl)phenethyl methanesulfonate
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Overview
Description
4-(Methylsulfonyl)phenethyl methanesulfonate is an organic compound with the molecular formula C10H14O5S2. It is a sulfonate ester, which is a class of compounds known for their diverse applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfonyl)phenethyl methanesulfonate typically involves the reaction of 4-(Methylsulfonyl)phenethyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
4-(Methylsulfonyl)phenethyl alcohol+Methanesulfonyl chloride→4-(Methylsulfonyl)phenethyl methanesulfonate+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfonyl)phenethyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction: The compound can be reduced to form 4-(Methylsulfonyl)phenethyl alcohol.
Oxidation: Oxidation reactions can convert the methylsulfonyl group to other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and thiols.
Reduction: The major product is 4-(Methylsulfonyl)phenethyl alcohol.
Oxidation: Products vary depending on the oxidizing agent used but can include sulfonic acids and other oxidized derivatives.
Scientific Research Applications
4-(Methylsulfonyl)phenethyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of sulfonate esters and other functionalized compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfonate esters.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Methylsulfonyl)phenethyl methanesulfonate involves its reactivity as a sulfonate ester. The compound can act as an electrophile in nucleophilic substitution reactions, where the sulfonate group is displaced by a nucleophile. This reactivity is exploited in various synthetic and biological applications.
Comparison with Similar Compounds
Similar Compounds
Methyl phenyl sulfone: Similar in structure but lacks the methanesulfonate group.
Ethyl methanesulfonate: Similar sulfonate ester but with an ethyl group instead of the phenethyl group.
Methyl methanesulfonate: Another sulfonate ester with a methyl group.
Uniqueness
4-(Methylsulfonyl)phenethyl methanesulfonate is unique due to the presence of both the methylsulfonyl and methanesulfonate groups, which confer distinct reactivity and applications compared to other sulfonate esters. Its structure allows for specific interactions in chemical and biological systems, making it a valuable compound in research and industry.
Properties
IUPAC Name |
2-(4-methylsulfonylphenyl)ethyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5S2/c1-16(11,12)10-5-3-9(4-6-10)7-8-15-17(2,13)14/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTCLNUKGQMSCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCOS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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